N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.466. The purity is usually 95%.
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Scientific Research Applications
Potential in Oncology and Diagnostic Imaging
The research on analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) highlights the potential therapeutic and diagnostic applications in oncology. Modifications aiming to reduce lipophilicity have led to compounds with suitable properties for tumor cell entry and minimal antiproliferative activity, indicating potential use as positron emission tomography (PET) radiotracers or targeted therapies (Abate et al., 2011).
Advances in Synthetic Chemistry
Research on σ2 receptor ligands, including the synthesis of 1-cyclohexylpiperazine derivatives, reveals the structure-affinity relationships crucial for developing high-affinity σ2 receptor binders. These compounds, by influencing intermediate alkyl chain length and substituent positioning, demonstrate the importance of structural modifications for enhancing receptor affinity and selectivity, which could be relevant for the design and synthesis of novel compounds with improved pharmacological profiles (Berardi et al., 2004).
Material Science and Structural Studies
The study of 1-oxo-1,2-dihydronaphthalene derivatives' crystal structures provides foundational knowledge on molecular conformations and interactions. Understanding these structural characteristics is vital for material science, where molecular packing, stability, and intermolecular interactions determine the material's properties and applications (Gopinath et al., 2017).
Pharmacology and Drug Development
The exploration of compounds with σ receptor affinity indicates the potential for developing new therapeutic agents. Studies on compounds related to PB28 have identified structural features important for receptor affinity and selectivity, offering insights into the design of novel drugs with potential applications in treating disorders associated with σ receptors (Abate et al., 2011; Berardi et al., 2004).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-19(22-13-11-16-6-2-1-3-7-16)20(25)23-15-21(26)12-10-17-8-4-5-9-18(17)14-21/h4-6,8-9,26H,1-3,7,10-15H2,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGBYYVNLGGHAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.